Physical and chemical properties of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine
Physical and chemical properties of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine
A Comprehensive Technical Guide to 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine (CAS No. 715-42-4). As a highly functionalized heterocyclic compound, it serves as a critical building block in medicinal chemistry and materials science. The pyrimidine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of two chloro substituents, a nitro group, and a trifluoromethyl group. This electronic profile dictates its reactivity, primarily characterized by a high susceptibility to nucleophilic aromatic substitution (SNAr). This document offers a detailed examination of its structural attributes, physicochemical parameters, reactivity profile, and safety considerations, designed for researchers, chemists, and drug development professionals.
Core Molecular Identification and Structural Elucidation
Accurate identification is the foundation of all chemical research. 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is unambiguously identified by its CAS Registry Number. Its core structure, a pyrimidine ring, is heavily substituted, which is key to its utility in synthesis.
Key Identifiers
| Identifier | Value | Source |
| Chemical Name | 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine | [1][2] |
| CAS Number | 715-42-4 | [1][2] |
| Molecular Formula | C₅Cl₂F₃N₃O₂ | [2][3] |
| Molecular Weight | 261.97 g/mol | [2] |
| SMILES | C1(=C(C(F)(F)F)N=C(Cl)N=C1Cl)[O-] | [2] |
| InChIKey | YJCAJZCDJPUTJQ-UHFFFAOYSA-N | [3] |
Chemical Structure
The spatial arrangement of the functional groups on the pyrimidine ring is fundamental to its chemical behavior. The diagram below illustrates the connectivity of the atoms.
Caption: Chemical structure of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine.
Physicochemical Properties for Laboratory Applications
Understanding the physicochemical properties is paramount for designing experiments, selecting appropriate solvents, and predicting the compound's behavior in various matrices. These parameters are particularly crucial in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Significance in Research |
| Topological Polar Surface Area (TPSA) | 68.92 Ų[2] | A key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value under 140 Ų is often considered favorable for oral bioavailability. |
| Octanol/Water Partition Coeff. (LogP) | 2.7104[2] | Indicates the lipophilicity of the molecule. This value suggests good membrane permeability but may also imply potential for metabolic breakdown. |
| Hydrogen Bond Acceptors | 4[2] | The nitrogen atoms and nitro-group oxygens can act as H-bond acceptors, influencing solubility in protic solvents and interactions with biological targets. |
| Hydrogen Bond Donors | 0[2] | The absence of H-bond donors limits certain intermolecular interactions and contributes to its specific solubility profile. |
| Complexity | 247[3] | This value reflects the intricate nature of the molecule's structure, suggesting a high degree of specific reactivity. |
Chemical Profile: Reactivity and Stability
The chemical behavior of this pyrimidine derivative is dominated by the powerful electron-withdrawing nature of its substituents. The -NO₂ and -CF₃ groups, combined with the inherent electron-deficient character of the pyrimidine ring, create a highly electrophilic aromatic system.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity involves the displacement of the chloro substituents at the C2 and C4 positions by nucleophiles. The chlorine atoms are excellent leaving groups, and the electron-poor ring stabilizes the negative charge in the intermediate Meisenheimer complex.
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Causality: The nitro and trifluoromethyl groups strongly activate the ring towards nucleophilic attack. Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution occurs preferentially at the C4 position. This is due to the superior ability of the para-nitrogen (N1) to stabilize the intermediate negative charge compared to the ortho-nitrogen (N3). However, the presence of the bulky -CF₃ group at C6 may introduce steric hindrance that influences the regioselectivity of incoming nucleophiles.
Caption: Generalized SNAr reactivity workflow for the title compound.
Stability and Storage
Given its high reactivity, the compound's stability is a critical consideration. Dichloropyrimidines, especially those activated by nitro groups, can be sensitive to hydrolysis.
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Storage: Commercial suppliers of related compounds recommend refrigerated storage (2-8°C) under an inert atmosphere to prevent degradation from atmospheric moisture and to maintain long-term purity.
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Conditions to Avoid: Contact with strong bases, acids, and oxidizing agents should be avoided. The compound is also noted to be potentially heat and air sensitive.
Illustrative Experimental Protocol: Nucleophilic Substitution
To leverage the compound's reactivity, a well-defined protocol is essential. The following is a representative, field-proven methodology for performing a nucleophilic substitution with a primary amine, a common transformation in drug discovery.
Objective: To synthesize a 4-amino-substituted pyrimidine derivative.
Methodology:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine (1.0 eq).
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Solvent Selection: Dissolve the starting material in an appropriate aprotic polar solvent, such as acetonitrile or tetrahydrofuran (THF). The choice of solvent is critical to ensure solubility of the reactants while not interfering with the reaction.
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Reagent Addition: In a separate flask, dissolve the desired primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
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Reaction Execution: Cool the solution of the pyrimidine derivative to 0°C in an ice bath. Add the amine/base solution dropwise over 15-30 minutes. The controlled, slow addition is crucial to manage any potential exotherm.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-amino-substituted product.
Safety and Hazard Profile
As a highly reactive chemical intermediate, proper handling is mandatory. The compound is classified with several hazards based on available data.
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Acute Toxicity: Classified as acutely toxic upon oral, dermal, and inhalation exposure.[1]
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Irritation: Causes skin irritation and serious eye irritation.[1]
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Target Organ Toxicity: May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).[1]
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Use of appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is required. For related compounds, a type ABEK (EN14387) respirator filter is recommended.
Conclusion
2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is a potent electrophilic building block with well-defined reactivity. Its physical and chemical properties are dictated by the strong electron-withdrawing groups on the pyrimidine core. The primary utility of this compound lies in its capacity for sequential, regioselective nucleophilic aromatic substitution, making it an invaluable intermediate for the synthesis of complex molecular architectures in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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4,6-DICHLORO-5-NITRO-2-(TRIFLUOROMETHYL)PYRIMIDINE 715-46-8 wiki - Guidechem. 3
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2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine - Sigma-Aldrich.
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2,4-Dichloro-5-(trifluoromethyl)pyrimidine - TCI Chemicals.
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